N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide
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Overview
Description
N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The hydrazinecarbothioamide moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzyl bromide
- 4-(Trifluoromethoxy)benzylamine
- N-(4-(Trifluoromethoxy)benzyl)hydrazinecarboxamide
Uniqueness
N-(4-(Trifluoromethoxy)benzyl)hydrazinecarbothioamide is unique due to the combination of the trifluoromethoxy group and the hydrazinecarbothioamide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds. Additionally, the presence of the trifluoromethoxy group can enhance the compound’s biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C9H10F3N3OS |
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Molecular Weight |
265.26 g/mol |
IUPAC Name |
1-amino-3-[[4-(trifluoromethoxy)phenyl]methyl]thiourea |
InChI |
InChI=1S/C9H10F3N3OS/c10-9(11,12)16-7-3-1-6(2-4-7)5-14-8(17)15-13/h1-4H,5,13H2,(H2,14,15,17) |
InChI Key |
TXXWOXLMCGLVCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NN)OC(F)(F)F |
Origin of Product |
United States |
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